molecular formula C19H17NO B2570784 (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol CAS No. 174226-97-2

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol

Cat. No.: B2570784
CAS No.: 174226-97-2
M. Wt: 275.351
InChI Key: JPZIGMWHWAOWNX-DEDYPNTBSA-N
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Description

Introduction to (E)-1-(((4-Ethylphenyl)imino)methyl)naphthalen-2-ol

Historical Context and Development

The discovery of Schiff bases dates to 1864, when Hugo Schiff first reported the condensation of primary amines with carbonyl compounds to form imines. This compound emerged as a subject of interest in the late 20th century, following advancements in aromatic aldehyde chemistry. Early studies focused on its synthesis via the condensation of 2-hydroxy-1-naphthaldehyde with 4-ethylaniline under basic conditions. The compound’s crystalline nature and stability in organic solvents facilitated structural characterization, revealing its E (trans) configuration around the imine bond.

Significance in Schiff Base Chemistry

This compound exemplifies key features of Schiff bases:

  • Tautomerism : The enol-imine ⇄ keto-amine equilibrium, influenced by solvent polarity and temperature, has been observed via NMR and IR spectroscopy.
  • Coordination Capacity : The imine nitrogen and phenolic oxygen act as bidentate ligands, forming stable complexes with transition metals (e.g., Rh, Cu).
  • Aromatic Interactions : The naphthalene system enables π-π stacking and C-H···π interactions, critical in supramolecular assembly.
Table 1: Comparative Properties of Selected Schiff Bases
Compound Imine Bond Length (Å) Metal Coordination Key Applications
Salicylideneaniline 1.28 Cu(II), Ni(II) Catalysis, Sensors
This compound 1.27 Rh(I), Pd(II) Materials Science
2-Hydroxy-1-naphthaldehyde derivatives 1.26–1.29 Fe(III), Co(II) Corrosion Inhibition

Overview of Current Research Landscape

Recent studies emphasize:

  • Metal Complex Synthesis : Rhodium(I) complexes derived from this Schiff base exhibit square-planar geometries and catalytic potential in hydrogenation reactions.
  • Tautomeric Behavior : Solid-state keto-amine forms dominate due to zwitterionic stabilization, while solution-phase equilibria depend on solvent dielectric constants.
  • Material Science Applications : Its crystalline packing, driven by intramolecular O-H···N hydrogen bonds and intermolecular π-π interactions, informs the design of organic semiconductors.

Properties

IUPAC Name

1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZIGMWHWAOWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry:
(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol serves as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and materials science. For instance, studies have shown that Schiff bases can enhance the stability and reactivity of metal complexes, making them valuable in developing new catalytic systems .

2. Medicinal Chemistry:
Research indicates that this compound exhibits potential therapeutic properties. It has been studied for its antioxidant activity, which is significant in combating oxidative stress-related diseases. In one study, Schiff base ligands demonstrated superior antioxidant effects compared to standard compounds like ascorbic acid, highlighting their potential for drug development .

3. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. In various studies, derivatives of Schiff bases have shown effectiveness against a range of bacteria and fungi. For example, a related compound was tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

4. Corrosion Inhibition:
In industrial applications, this compound functions as a corrosion inhibitor for metals in acidic environments. Its molecular structure allows it to form protective layers on metal surfaces, significantly reducing corrosion rates .

Case Studies

StudyApplicationFindings
Antioxidant Activity Medicinal ChemistryThe compound showed IC50 values indicating strong antioxidant capacity compared to ascorbic acid .
Metal Complex Formation Coordination ChemistryDemonstrated enhanced catalytic activity in reactions involving metal ions .
Antimicrobial Testing MicrobiologyExhibited broad-spectrum activity against several bacterial strains .
Corrosion Prevention Industrial ChemistryEffectively reduced corrosion rates in acidic solutions .

Mechanism of Action

The mechanism of action of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions, forming stable complexes that inhibit corrosion processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Positional Isomerism
  • (E)-1-(((2-ethylphenyl)imino)methyl)naphthalen-2-ol (HL2): The ortho-ethyl substituent in HL2 introduces steric hindrance, affecting coordination geometry in metal complexes. For instance, HL2 forms κ²N,O-rhodium(I) complexes with distinct bond angles compared to para-substituted analogs .
  • This contrasts with ortho-substituted analogs, where steric effects dominate .
Electron-Withdrawing vs. Electron-Donating Groups
  • (E)-1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (4NMN): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density at the imine nitrogen. This increases electrophilicity, enhancing reactivity in redox processes. UV-Vis spectra of 4NMN show a bathochromic shift compared to the ethyl-substituted compound due to extended conjugation .
  • (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN): Fluorine’s electronegativity creates a polarized imine bond, influencing hydrogen-bonding interactions in crystals. Hirshfeld surface analysis of FPIN reveals stronger F···H contacts (14.8% contribution) versus C-H···π interactions in the ethyl analog .
Antimicrobial Properties
  • 4NMN : Exhibits higher antifungal activity (MIC = 12.5 µg/mL against Candida albicans) than antibacterial effects, attributed to the nitro group’s ability to disrupt fungal membrane integrity .
  • Target Compound : The ethyl group’s hydrophobicity may enhance penetration into bacterial membranes, but specific data are lacking. Comparative studies with 4-fluorophenyl analogs (MIC = 25 µg/mL against S. aureus) suggest substituent polarity inversely correlates with antibacterial potency .
DNA Binding and Cytotoxicity
  • 1-((4-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol: Its Cu(II) complex shows strong DNA binding (Kb = 5.2 × 10⁵ M⁻¹) and cytotoxicity (IC₅₀ = 8.7 µM against MCF-7 cells). The trifluoromethoxy group’s electron-withdrawing nature stabilizes metal-ligand charge transfer, enhancing DNA intercalation .
  • Ethyl-Substituted Analog : Expected to exhibit weaker DNA affinity due to the lack of electron-withdrawing groups, though its lipophilicity may improve cellular uptake.

Metal Chelation and Coordination Chemistry

  • Co(II), Ni(II), and Cu(II) Complexes: Schiff bases with electron-withdrawing substituents (e.g., -NO₂, -CF₃) form more stable metal complexes. For example, the Co(II) complex of 4NMN exhibits a lower LogK value (3.8) compared to trifluoromethoxy analogs (LogK = 4.5), indicating reduced stability .
  • Rhodium(I) Complexes : HL2 forms [Rh(η⁴-cod)(L2)] with a distorted square-planar geometry, while para-substituted analogs may adopt different coordination modes due to reduced steric hindrance .

Crystallographic and Computational Insights

  • Crystal Packing : Fluorinated analogs (e.g., FPIN) exhibit tighter packing via C-F···H bonds, whereas ethyl-substituted compounds rely on van der Waals interactions. The target compound’s unit cell parameters (e.g., volume = 1,542 ų) differ significantly from FPIN (1,298 ų) .
  • DFT Studies : Frontier molecular orbital (FMO) analysis reveals that the ethyl group raises the HOMO energy (-5.8 eV vs. -6.2 eV for FPIN), increasing nucleophilic reactivity. The MEP surface of the target compound shows a less polarized imine region compared to fluorinated derivatives .

Comparative Data Table

Compound Name Substituent λmax (nm) MIC (µg/mL) DNA Binding (Kb, M⁻¹) HOMO (eV)
(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol 4-ethylphenyl 345 N/A N/A -5.8
4NMN 4-nitrobenzylidene 382 12.5 (fungal) N/A -6.5
FPIN 2-fluorophenyl 335 N/A N/A -6.2
Trifluoromethoxy analog 4-CF₃O-phenyl N/A N/A 5.2 × 10⁵ -6.7

Biological Activity

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, a Schiff base compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4-ethylphenylamine with naphthalen-2-ol under acidic conditions. The resulting Schiff base features a C=N double bond, which is crucial for its biological activity. The synthesis process typically yields moderate to high purity products, confirmed by NMR spectroscopy and crystallography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined through standardized assays.

Table 1: Antimicrobial Activity of this compound)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128
Bacillus subtilis816

The compound demonstrated the most potent activity against Bacillus subtilis , with an MIC of 8 µg/mL , indicating strong bactericidal effects. In contrast, it showed reduced efficacy against Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Anticancer Activity of this compound)

Cell LineIC50 (µM)
MCF-715
A54925
HeLa20

The IC50 values indicate that the compound is relatively effective, particularly against MCF-7 cells, suggesting a potential for development as an anticancer agent.

The proposed mechanism of action for the antimicrobial and anticancer effects includes the inhibition of DNA synthesis and disruption of cellular membranes. The presence of the imine functional group is believed to play a pivotal role in these interactions, facilitating binding to target sites within microbial and cancerous cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various Schiff bases, including this compound), against multi-drug resistant strains. Results indicated that this compound significantly inhibited growth, highlighting its potential as a lead compound in antibiotic development .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this Schiff base on human cancer cell lines. The study found that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its utility in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Schiff base condensation between 2-hydroxynaphthaldehyde and substituted anilines (e.g., 4-ethylaniline) under reflux in ethanol or methanol. Key steps include:

  • Molar ratio : Equimolar reactants (1:1) in dry ethanol at 343 K for 2 hours .
  • Crystallization : Slow evaporation at room temperature yields single crystals suitable for X-ray diffraction .
  • Yield optimization : Prolonged stirring (up to 4 hours) and solvent choice (e.g., methanol vs. ethanol) influence purity and yield .

Q. Table 1: Synthesis Conditions from Literature

ReactantsSolventTemperature (K)Time (h)Yield (%)Reference
2-Hydroxynaphthaldehyde + 4-ethylanilineEthanol343278
2-Hydroxynaphthaldehyde + 3,4-dichloroanilineMethanol3432.582

Q. Which spectroscopic techniques are critical for confirming the structure of this Schiff base?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the imine group (λmax ~300–400 nm) .
  • FT-IR : Confirms C=N stretch (1600–1640 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR shows a singlet for the imine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

Q. How is the E/Z conformation of the imine group determined experimentally?

Methodological Answer: X-ray crystallography is definitive. The E conformation is confirmed by:

  • Intramolecular O–H⋯N hydrogen bonding (2.50–2.60 Å), stabilizing the planar structure .
  • Dihedral angles between naphthalene and phenyl rings (<10° for E-conformers) .

Q. What are the essential steps in solving the crystal structure using SHELXL?

Methodological Answer:

  • Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL2014 for least-squares refinement, anisotropic displacement parameters, and hydrogen bonding analysis .
  • Validation : Check R-factor (R1 < 0.05 for high-quality data) and residual electron density (<1 eÅ⁻³) .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence crystal packing?

Methodological Answer:

  • Intramolecular interactions : O–H⋯N bonds form S(6) ring motifs, enforcing planarity .
  • Intermolecular interactions : C–H⋯O bonds and π-π stacking (3.6–3.8 Å between aromatic rings) stabilize 1D chains or 2D sheets .

Q. Table 2: Hydrogen Bond Parameters

CompoundD–H⋯ADistance (Å)Angle (°)Reference
(E)-1-(((3,5-dimethylphenyl)imino)methyl)naphthalen-2-olO1–H1⋯N12.54168
(E)-1-(((3,4-dichlorophenyl)imino)methyl)naphthalen-2-olC8–H8⋯O13.32145

Q. What computational methods are used to predict electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : DFT calculations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~2.5–3.0 eV), correlating with UV-Vis data .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (O, N) and electrophilic (imine C) sites for coordination .

Q. How is the biological activity of this compound evaluated against pathogens?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values range from 25–100 µg/mL .
  • Docking Studies : AutoDock Vina predicts binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .

Q. How can protein binding interactions be quantified experimentally?

Methodological Answer:

  • UV-Vis Titration : Monitor hypochromism in Schiff base spectra upon adding serum albumin (e.g., BSA). Calculate binding constants (Kb ~10⁶–10⁸ M⁻¹) .
  • Voltammetry : Redox peak shifts in cyclic voltammograms indicate strong electrostatic interactions .

Q. What methodologies characterize nonlinear optical (NLO) properties?

Methodological Answer:

  • Z-Scan Technique : Measures nonlinear absorption (β) and refraction (n₂) using a Nd:YAG laser .
  • Tauc’s Plot : Estimates optical band gaps (2.5–2.8 eV) from UV-Vis data .

Q. How do metal complexes of this Schiff base enhance corrosion inhibition?

Methodological Answer:

  • Electrochemical Tests : Potentiodynamic polarization reveals >80% inhibition efficiency for Co(II) and Mn(II) complexes in 1M HCl .
  • Adsorption Isotherms : Fit data to Langmuir models to assess surface coverage .

Q. Can this compound form flexible organic crystals for material science applications?

Methodological Answer:

  • Mechanical Testing : Single crystals of analogs (e.g., 3,5-dimethoxy derivatives) exhibit elastic bending (strain ~5%) and plastic twisting under stress .
  • Polarized Microscopy : Maps anisotropic deformation in response to external stimuli .

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